molecular formula C11H10O4 B1610623 1-Phenylcyclopropane-1,2-dicarboxylic acid CAS No. 63162-65-2

1-Phenylcyclopropane-1,2-dicarboxylic acid

Cat. No. B1610623
CAS RN: 63162-65-2
M. Wt: 206.19 g/mol
InChI Key: CPBWKVACBJABJR-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1,2-dicarboxylic acid is a chemical compound with the CAS Number: 55167-53-8 . It has a molecular weight of 206.2 and is typically stored at room temperature . It is usually in the form of a powder .


Physical And Chemical Properties Analysis

1-Phenylcyclopropane-1,2-dicarboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 206.2 . The physical and chemical properties of carboxylic acids in general include high boiling points due to strong hydrogen bonding between molecules . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Inhibition of Plant Ethylene Production

  • 1-Phenylcyclopropane-1,2-dicarboxylic acid has been studied for its inhibitory effects on ethylene production in plants. It is a structural analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene. Research has shown that such compounds can inhibit wound ethylene in tomato fruit discs (Dourtoglou & Koussissi, 2000).

Synthesis and Properties

  • Methods for synthesizing derivatives of 1-aminocyclopropane-1,2-dicarboxylic acid, which include 1-Phenylcyclopropane-1,2-dicarboxylic acid, have been extensively researched. These methods involve diastereoselective processes and the use of enantiomerically pure starting compounds. Such derivatives show potential for various biological activities (Krasnov, Korolyova & Levit, 2003).

Absolute Configuration and Structural Analysis

  • The absolute configuration of chiral cyclopropanes, including 1-Phenylcyclopropane-1,2-dicarboxylic acid, has been a subject of study, providing insight into the molecular structure and properties of these compounds (Nishiyama, Oda & Inouye, 1974).

Inhibitors in Biochemical Reactions

  • Certain derivatives of 1-Phenylcyclopropane-1,2-dicarboxylic acid act as inhibitors in biochemical reactions. For instance, 1-substituted cyclopropane 1,2-dicarboxylic acids have been synthesized as inhibitors for reactions involving methylaspartase (Badiani, Lightfoot & Gani, 1996).

Biological Activities of Natural Compounds Containing ACC

  • The biological diversity of natural products containing 1-aminocyclopropane-1-carboxylic acid and its analogs, like 1-Phenylcyclopropane-1,2-dicarboxylic acid, covers a broad spectrum, including antimicrobial and antitumoral activities (Coleman & Hudson, 2016).

Safety And Hazards

The safety information for 1-Phenylcyclopropane-1,2-dicarboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-phenylcyclopropane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBWKVACBJABJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507957
Record name 1-Phenylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylcyclopropane-1,2-dicarboxylic acid

CAS RN

63162-65-2
Record name 1-Phenylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
1-Phenylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 3
1-Phenylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 4
1-Phenylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 5
1-Phenylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 6
1-Phenylcyclopropane-1,2-dicarboxylic acid

Citations

For This Compound
3
Citations
G Annunziato, M Pieroni, R Benoni… - Journal of Enzyme …, 2016 - Taylor & Francis
Cysteine is a building block for many biomolecules that are crucial for living organisms. O-Acetylserine sulfhydrylase (OASS), present in bacteria and plants but absent in mammals, …
Number of citations: 23 www.tandfonline.com
S Yonezawa, T Yamamoto, H Yamakawa… - Journal of Medicinal …, 2012 - ACS Publications
Improvement of a drug’s binding activity using the conformational restriction approach with sp 3 hybridized carbon is becoming a key strategy in drug discovery. We applied this …
Number of citations: 58 pubs.acs.org
C Pecchini - 2014 - repository.unipr.it
Mammalian Serine Racemase (SR) is a pyridoxal-5′-phosphate (PLP) dependent enzyme, responsible for the biosynthesis of the neurotransmitter D-Serine, which activates N-methyl-…
Number of citations: 0 www.repository.unipr.it

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